Guaifenesin dimer, a compound with the chemical identifier 1797132-23-0, has garnered attention in scientific research due to its potential therapeutic applications. It is primarily recognized for its role in modulating cough reflex sensitivity and its use in various pharmaceutical formulations. Guaifenesin dimer is derived from guaifenesin, a common expectorant used to relieve chest congestion by thinning mucus in the airways.
Guaifenesin dimer is synthesized from guaifenesin and related compounds through various chemical processes. It falls under the category of organic compounds and specifically belongs to the class of phenolic compounds, which are characterized by the presence of a hydroxyl group attached to an aromatic hydrocarbon group.
The synthesis of guaifenesin dimer can be achieved through several methods. One notable method involves the reaction of guaifenesin with isoguaifenesin and guaiacol in specific proportions. This reaction typically requires controlled temperatures and specific reagents to facilitate the formation of the dimer.
Technical Details:
Another method described in patent literature involves using sodium sulfite and potassium chloride in a controlled environment, where o-methoxyphenol is added gradually while maintaining specific stirring speeds and temperatures .
The molecular structure of guaifenesin dimer can be represented as follows:
This compound's structural analysis reveals that it retains key functional groups from guaifenesin, such as methoxy and hydroxyl groups, which are essential for its biological activity.
Guaifenesin dimer participates in various chemical reactions that are essential for its functionality:
These reactions highlight the versatility of guaifenesin dimer in synthetic organic chemistry.
The mechanism of action of guaifenesin dimer primarily involves its interaction with mucin proteins in the respiratory tract.
Studies indicate that lower doses of guaifenesin dimer effectively reduce mucus viscosity without significant adverse effects, demonstrating its potential as a therapeutic agent for respiratory conditions.
These properties are crucial for understanding how guaifenesin dimer behaves in pharmaceutical formulations and biological systems.
Guaifenesin dimer has several scientific uses across different fields:
Guaifenesin dimer (C₂₀H₂₆O₇; CID 121230801) is a dimeric impurity formed during the synthesis or storage of guaifenesin (3-(2-methoxyphenoxy)-propane-1,2-diol), an expectorant widely used in respiratory therapeutics [1] [4]. Structurally, the dimer consists of two guaifenesin monomers linked via a glycerol-ether bond, resulting in a molecular weight of 378.42 g/mol [1]. The United States Pharmacopeia (USP) identifies this compound among four critical impurities in guaifenesin formulations, alongside isoguaifenesin, guaiacol, and dianisylglycerol [4]. Its chemical structure (Figure 1) features preserved aromatic rings and ether linkages from the parent monomer, but with altered polarity and reactivity due to the dimerization [4].
Table 1: Key Identifiers of Guaifenesin Dimer
Property | Value |
---|---|
CAS Registry Number | Not assigned |
PubChem CID | 121230801 |
Molecular Formula | C₂₀H₂₆O₇ |
IUPAC Name | (2R,3R)-3-(2-methoxyphenoxy)propane-1,2-diyl bis(3-(2-methoxyphenoxy)propane-1,2-diyl) ether |
Molecular Weight | 378.42 g/mol |
Supplier Codes | GGFZCP (The Good Scents Company) [6] |
As a process-related impurity, guaifenesin dimer serves as a critical quality indicator in guaifenesin manufacturing. Regulatory guidelines mandate its control below threshold limits (typically ≤0.1% w/w) due to potential impacts on drug efficacy and stability [4]. Analytical studies reveal that elevated dimer levels correlate with:
The recognition of guaifenesin dimer as a critical impurity coincided with regulatory milestones in guaifenesin quality control. When the FDA approved extended-release guaifenesin (Mucinex®) in 2002, it triggered heightened scrutiny of impurities in modified-release formulations [4]. In 2007, the FDA mandated removal of unapproved timed-release products, leading to standardized analytical methods for impurity profiling . The USP’s 2024 Emerging Standards initiative explicitly addresses guaifenesin dimer in extended-release tablets, reflecting decades of evolving pharmacopeial requirements [4]. Forced degradation studies confirm that oxidative stress and high humidity promote dimer formation, establishing it as a stability-indicating marker for guaifenesin products [4].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8